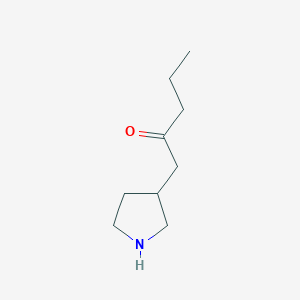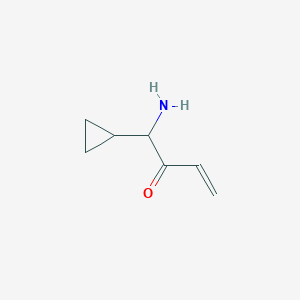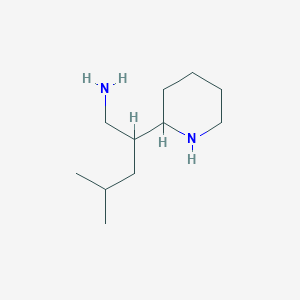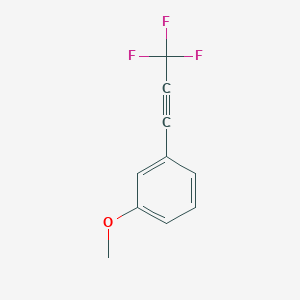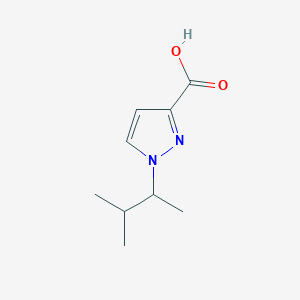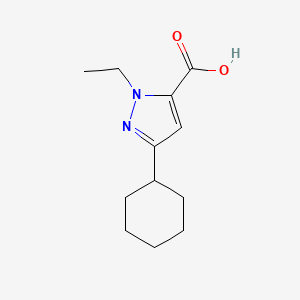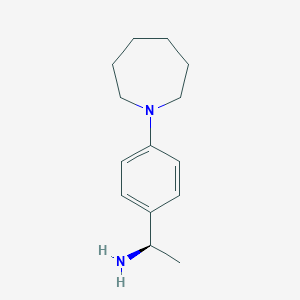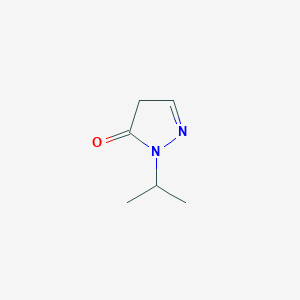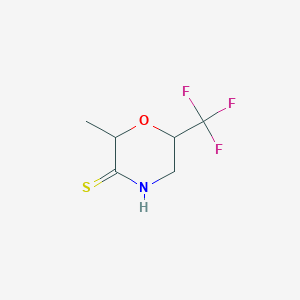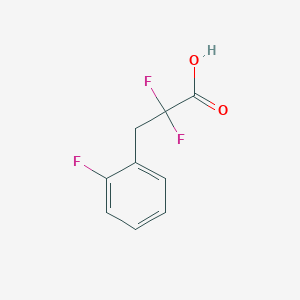
1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzene, which undergoes a series of reactions to introduce the methoxy and amine groups.
Amination: The amine group is introduced through a reductive amination process, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Difluorophenyl)biguanide hydrochloride
- 1-(2,6-Difluorophenyl)biguanide hydrochloride
- 1-(3,5-Difluorophenyl)biguanide hydrochloride
Uniqueness
1-(2,5-Difluorophenyl)-2-methoxyethan-1-amine hydrochloride is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and potential applications compared to other similar compounds. The specific positioning of the fluorine atoms also influences its chemical behavior and interactions.
Eigenschaften
Molekularformel |
C9H12ClF2NO |
|---|---|
Molekulargewicht |
223.65 g/mol |
IUPAC-Name |
1-(2,5-difluorophenyl)-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-13-5-9(12)7-4-6(10)2-3-8(7)11;/h2-4,9H,5,12H2,1H3;1H |
InChI-Schlüssel |
VFPKGTGDVUMMNK-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=C(C=CC(=C1)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



